Pre-kinamycin

Description

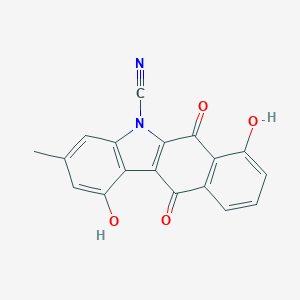

Structure

2D Structure

3D Structure

Properties

CAS No. |

120796-24-9 |

|---|---|

Molecular Formula |

C18H10N2O4 |

Molecular Weight |

318.3 g/mol |

IUPAC Name |

1,7-dihydroxy-3-methyl-6,11-dioxobenzo[b]carbazole-5-carbonitrile |

InChI |

InChI=1S/C18H10N2O4/c1-8-5-10-14(12(22)6-8)15-16(20(10)7-19)18(24)13-9(17(15)23)3-2-4-11(13)21/h2-6,21-22H,1H3 |

InChI Key |

ICZJRSZSGQYRIC-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1)O)C3=C(N2C#N)C(=O)C4=C(C3=O)C=CC=C4O |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C3=C(N2C#N)C(=O)C4=C(C3=O)C=CC=C4O |

Other CAS No. |

120796-24-9 |

Synonyms |

pre-kinamycin prekinamycin |

Origin of Product |

United States |

Biosynthesis and Microbial Production

Origin and Producing Microorganisms

The discovery and study of pre-kinamycin are intrinsically linked to the microorganisms that produce the broader class of kinamycin antibiotics.

This compound was first identified and isolated from the soil bacterium Streptomyces murayamaensis. jst.go.jpnih.gov This actinomycete, originally isolated from soil samples near Murayama, Japan, is the primary known producer of the kinamycin antibiotics. illinois.edu During investigations into the biosynthetic pathway of kinamycin D, this compound was identified as the first intermediate possessing the characteristic benz[b]carbazole skeleton. jst.go.jpnih.gov Its structure was elucidated through a combination of mass spectrometry and high-field NMR techniques. nih.gov In addition to S. murayamaensis, other Streptomyces species, including Streptomyces ambofaciens, Streptomyces chattanoogensis, and Streptomyces galtieri, have been identified as producers of kinamycins, implying the synthesis of this compound as a precursor. nih.gov

The genetic blueprint for this compound and kinamycin biosynthesis is encoded within a large biosynthetic gene cluster (BGC). In Streptomyces, these clusters are often referred to as "alp" clusters. The complete kinamycin gene cluster from Streptomyces galtieri has been cloned and found to span approximately 75 kb of DNA. acs.orgnih.gov Similarly, the BGC in S. ambofaciens is proposed to be over 72 kb. nih.gov

These clusters contain all the necessary genes for the entire biosynthetic pathway, including those for the polyketide synthase (PKS) machinery, tailoring enzymes for cyclization and oxidation, and the unique enzymes required for diazo group formation. nih.gov Bioinformatic analysis has revealed strong synteny between the alp cluster in S. ambofaciens and the kinamycin cluster from S. murayamaensis. nih.gov

Below is a table summarizing key genes identified in the kinamycin BGC and their putative functions in the biosynthesis of the this compound scaffold.

| Gene(s) | Encoded Enzyme/Protein | Putative Function in this compound Biosynthesis |

| alpA, alpB, alpC | Minimal Type II Polyketide Synthase (KSα, KSβ, ACP) | Assembly of the initial polyketide chain from extender units. nih.gov |

| AlpK, AlpJ | Oxidases | Catalyze post-PKS modifications, including the crucial contraction of the B-ring to form the fluorene (B118485) core. nih.gov |

| AlpH | O-methyltransferase-like enzyme | Catalyzes the incorporation of the hydrazine (B178648) moiety onto the polyketide intermediate. nih.govresearchgate.net |

| Alp1N, Alp1M, Alp1L, Alp1K | Homologs of FzmR, FzmQ, FzmO, FzmN | Believed to be involved in the synthesis of the hydrazine donor, L-glutamylhydrazine. nih.gov |

Elucidation of Biosynthetic Pathways and Enzymatic Mechanisms

The formation of this compound is a multi-step process involving the coordinated action of numerous enzymes encoded by the BGC.

The biosynthesis of this compound is initiated by a type II polyketide synthase (PKS). researchgate.net This enzymatic complex catalyzes the assembly of a polyketide chain through the sequential condensation of simple carboxylic acid-derived extender units. nih.govacs.org The minimal PKS, typically comprising a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP), is responsible for building the carbon backbone. nih.gov

Following the assembly of the linear polyketide chain, a series of tailoring enzymes modify the structure. These modifications include crucial cyclization events and oxidative rearrangements to form the characteristic benzo[b]fluorene scaffold of the kinamycin family. nih.gov Enzymes such as the oxidases AlpK and AlpJ are involved in key steps like the contraction of the B-ring, which is essential for creating the core structure upon which the diazo group will later be installed. nih.gov this compound is the first stable intermediate in this pathway to feature the fully formed carbazole (B46965) skeleton. nih.gov

A defining feature of this compound and the entire kinamycin class of compounds is the presence of a diazo group, a rare functionality in natural products. For a long time, the mechanism of its formation remained elusive. nih.gov Recent research has shed significant light on this process, identifying L-glutamylhydrazine as the hydrazine donor that provides the two adjacent nitrogen atoms for the diazo group. nih.govnih.gov

The key enzymatic step in transferring the hydrazine moiety to the polyketide scaffold is catalyzed by an O-methyltransferase-like protein named AlpH. nih.govresearchgate.net Despite its classification, AlpH catalyzes a unique reaction that is independent of the typical methyl donor, S-adenosyl methionine (SAM). nih.gov

The function of the AlpH enzyme is summarized in the table below.

| Enzyme | Substrates | Reaction Type | Product |

| AlpH | L-glutamylhydrazine, Polyketide intermediate | Mannich reaction | Hydrazine-incorporated polyketide |

AlpH facilitates a rare Mannich reaction, coupling L-glutamylhydrazine with the polyketide intermediate. nih.govresearchgate.net This discovery was crucial as it pinpointed the specific enzyme responsible for the critical C-N bond formation that leads to the incorporation of the hydrazine group. This step precedes subsequent modifications that result in the formation of the final diazo functionality in this compound. researchgate.net The elucidation of AlpH's role has expanded the known catalytic diversity of the O-methyltransferase enzyme superfamily and provided a foundational understanding of diazo group installation in polyketide biosynthesis. nih.govresearchgate.net

Enzymatic Installation of the Diazo Group

Cooperative Catalysis by AlpJ and AlpK in Benzofluorene Formation

The formation of the characteristic benzofluorene core of kinamycins is a critical step that involves the contraction of the B-ring of an angucycline intermediate. cas.cn This transformation is catalyzed by a conserved pair of oxidases, AlpJ and AlpK. cas.cnnih.gov Genetic and enzymatic studies have demonstrated that these two enzymes work in a cooperative manner to achieve this structural rearrangement. cas.cn

AlpK, an FAD-dependent monooxygenase, is responsible for the C5-hydroxylation of the benzo[b]fluorene intermediate. nih.gov The crystal structure of AlpK in a complex with FAD has provided insights into its catalytic mechanism. nih.gov Following the action of AlpK, the enzyme AlpJ, which has a ferredoxin-like protein structure, catalyzes the crucial C-C bond cleavage required for the ring contraction. acs.org This collaborative action of AlpJ and AlpK is the essential machinery for forming the benzofluorenone skeleton, which is a shared feature among kinamycin-class antibiotics, including kinamycins, fluostatins, and lomaiviticins. cas.cnnih.gov

Biosynthesis of N-N Bond Carriers (e.g., gluN2H3)

A distinctive feature of kinamycins is the presence of a diazo group, which is critical for their potent cytotoxic activity. nih.gov The biosynthesis of this functional group does not occur directly on the polyketide scaffold. Instead, it involves a convergent pathway where an N-N bond carrier is synthesized separately and then incorporated. researchgate.net

In-depth biochemical studies have identified L-glutamylhydrazine (gluN2H3) as the essential N-N bond carrier, or hydrazine donor, in kinamycin biosynthesis. nih.govresearchgate.net The biosynthetic gene cluster for kinamycin contains homologs (Alp1N, Alp1M, Alp1L, and Alp1K) to the FzmR, FzmQ, FzmO, and FzmN enzymes, which are known to be involved in glutamylhydrazine synthesis in the fosfazinomycin pathway. nih.gov The enzyme AlpH, an O-methyltransferase-like enzyme, is then responsible for installing the glutamylhydrazine onto the polyketide intermediate. nih.gov Previously, a compound named stealthin C was thought to be the direct intermediate for diazo installation, but recent evidence confirms it is likely a shunt product resulting from a non-enzymatic reaction. nih.govnih.gov

Kinamycin B-Ring Contraction Mechanisms

The mechanism for the B-ring contraction in kinamycin biosynthesis is a pivotal and unusual step that transforms a larger angucycline precursor into the more compact benzofluorene structure. cas.cn This process is initiated by an oxidative C-C bond cleavage. cas.cn The key enzymatic players in this mechanism are the collaborative oxidases, AlpJ and AlpK. cas.cnnih.gov

The process is proposed to begin with modifications to the angucycline intermediate, followed by the action of AlpK, a monooxygenase that introduces a hydroxyl group. nih.gov This hydroxylation likely primes the molecule for the subsequent action of AlpJ. AlpJ then facilitates the cleavage of a carbon-carbon bond in the B-ring, leading to its contraction and the formation of the defining benzofluorene architecture of the kinamycin family. cas.cnacs.org This enzymatic strategy represents nature's specific machinery for constructing this unique polyketide skeleton. nih.gov

Isotopic Labeling Studies for Precursor Incorporation

Isotopic labeling studies have been instrumental in elucidating the biosynthetic origins of the this compound molecule. These experiments involve feeding the producing organism with precursors enriched with stable isotopes (like ¹³C, ¹⁵N, or ²H) and then tracking the incorporation of these labels into the final product using techniques like mass spectrometry and NMR spectroscopy. nih.govelifesciences.org

Feeding experiments with ¹⁵N-labeled sodium nitrite (B80452) and sodium nitrate (B79036) in cultures of Streptomyces murayamaensis have been conducted to trace the origin of the nitrogen atoms in the diazo group of kinamycin D. researchgate.net The results from HRMS and ¹⁵N NMR analyses revealed that the proximal nitrogen of the diazo group is labeled by both ¹⁵N-nitrate and ¹⁵N-nitrite. researchgate.net In another study, a deuterated sample of stealthin C, a related aminobenzo[b]fluorene, was prepared and shown to be specifically incorporated into kinamycin D, which helped in understanding its relationship to the main biosynthetic pathway. nih.gov Such studies are crucial for confirming precursor-product relationships and unraveling the sequence of biosynthetic reactions. nih.govcore.ac.uk

Microbial Fermentation and Production Optimization

The production of this compound and its derivatives relies on the microbial fermentation of specific actinomycete strains, most notably species of Streptomyces. nih.gov Optimizing the fermentation process is key to achieving high yields of the desired antibiotic. creative-diagnostics.comresearchgate.net

Strain Cultivation Protocols

Streptomyces species, the primary producers of kinamycins, are Gram-positive soil bacteria that exhibit filamentous growth. nih.govnih.gov Their cultivation for antibiotic production involves several standard stages, from inoculum preparation to large-scale fermentation.

Inoculum Preparation : Cultivation typically begins by preparing a seed culture. This can be initiated from a spore suspension or mycelial fragments stored at -80°C in glycerol (B35011). nih.govactinobase.org The inoculum is grown in a suitable liquid medium, such as Tryptic Soy Broth (TSB), in a shaking incubator (e.g., at 250 rpm) for 2 to 5 days at a controlled temperature, usually around 28-30°C. actinobase.orgresearchgate.net

Production Phase : A portion of the seed culture is then transferred to a larger volume of production medium. scispace.com The growth of Streptomyces in liquid culture can be challenging due to the tendency of the mycelia to form clumps. To mitigate this, sterile springs or glass beads are often added to the flasks to promote more dispersed growth. actinobase.org Growth is monitored over several days, with secondary metabolite production, including antibiotics, typically commencing after the initial phase of rapid cell growth (logarithmic phase). nih.govscispace.com

Optimization of Fermentation Parameters

Maximizing the yield of this compound requires the systematic optimization of various physical and nutritional parameters during fermentation. researchgate.net These factors significantly influence both microbial growth and secondary metabolite synthesis.

Nutritional Factors : The composition of the fermentation medium is critical. Key components include carbon sources, nitrogen sources, and essential minerals.

Carbon Sources : Various carbohydrates such as glucose, starch, dextrin, and glycerol can be utilized by Streptomyces. google.comasm.org The optimal concentration and type of carbon source must be determined for the specific strain. For example, in one study on Streptomyces sp. 891-B6, an optimal glucose concentration was found to be approximately 39 g/L. nih.gov

Nitrogen Sources : Organic nitrogen sources like soybean meal, peptone, and yeast extract are commonly used. google.com Inorganic sources such as nitrates may also be employed. asm.org

Minerals : The presence of specific minerals is essential for both growth and antibiotic production. Studies on Streptomyces kanamyceticus have shown requirements for magnesium sulfate (B86663) and potassium phosphate, with optimal concentrations of iron and zinc also enhancing production. nih.gov

Physical Factors : The physical environment of the fermentation must be tightly controlled.

pH : The initial pH of the medium is a crucial parameter. For many Streptomyces fermentations, a neutral to slightly alkaline initial pH (7.0 - 8.0) is optimal for antibiotic production. researchgate.netthaiscience.info

Temperature : Most Streptomyces species grow well at temperatures between 28-32°C. creative-diagnostics.comscispace.comgoogle.com

Aeration and Agitation : As aerobic organisms, Streptomyces require sufficient oxygen. In shake flasks, this is controlled by the shaking speed (e.g., 180-220 rpm) and the loading volume of the flask. researchgate.netnih.gov In large-scale fermentors, aeration rates and agitation speeds are critical parameters to control for efficient oxygen transfer. creative-diagnostics.comthaiscience.info

The table below summarizes key parameters that are typically optimized for antibiotic production in Streptomyces fermentations.

| Parameter | Typical Range/Optimum | Rationale |

| Temperature | 28 - 32°C | Affects enzyme activity and microbial growth rate. scispace.comgoogle.com |

| Initial pH | 7.0 - 8.5 | Influences nutrient uptake and stability of the produced antibiotic. researchgate.netthaiscience.info |

| Inoculum Size | 5% - 20% (v/v) | Affects the length of the lag phase and final product concentration. scispace.comnih.gov |

| Agitation Speed | 180 - 300 rpm | Ensures proper mixing and oxygen transfer in the culture medium. researchgate.netthaiscience.info |

| Carbon Source | Glucose, Starch | Primary energy and carbon source for growth and biosynthesis. google.comnih.gov |

| Nitrogen Source | Soybean Meal, Peptone | Provides nitrogen for the synthesis of amino acids, proteins, and nucleic acids. google.com |

| Fermentation Time | 4 - 12 days | Secondary metabolite production often peaks in the stationary phase of growth. researchgate.netnih.gov |

Application of Design of Experiments (DOE) Frameworks

Design of Experiments (DOE) provides a systematic approach to determine the relationship between factors affecting a process and the output of that process. In the context of this compound production, this involves identifying and optimizing critical fermentation parameters such as nutrient composition, pH, temperature, and aeration. For instance, a Plackett-Burman design can be employed to screen for the most significant factors influencing yield from a wide range of variables.

A hypothetical application of a Plackett-Burman design for this compound production might involve evaluating the impact of various media components. The following table illustrates a potential experimental design.

| Factor | Low Level (-) | High Level (+) |

| Glucose (g/L) | 10 | 30 |

| Soybean Meal (g/L) | 5 | 15 |

| CaCO3 (g/L) | 1 | 5 |

| K2HPO4 (g/L) | 0.5 | 2 |

| MgSO4·7H2O (g/L) | 0.2 | 1 |

| Trace Element Sol. (mL/L) | 1 | 5 |

| pH | 6.5 | 7.5 |

This interactive table outlines a hypothetical Plackett-Burman design for screening factors that may influence this compound production.

Response Surface Methodology (RSM) for Yield Enhancement

Once the most significant factors are identified through screening designs, Response Surface Methodology (RSM) can be used to optimize these factors to achieve the maximum yield. RSM is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes. A central composite design (CCD) is often used in RSM to fit a quadratic model, allowing for the identification of optimal conditions.

For example, after identifying glucose, soybean meal, and pH as critical factors, a CCD could be implemented to explore their interactions and find the optimal set points for this compound production. The goal is to navigate the "response surface" to find the peak production level. Studies on other Streptomyces products have shown that RSM can lead to significant increases in yield, in some cases up to tenfold. researchgate.net

Statistical Modeling for Process Improvement

Statistical modeling is integral to both DOE and RSM. By fitting experimental data to mathematical models, researchers can gain insights into the process and predict outcomes under different conditions. For this compound production, a second-order polynomial equation is typically fitted to the experimental data obtained from the CCD.

The general form of the second-order polynomial model is:

Y = β₀ + Σβᵢxᵢ + Σβᵢᵢxᵢ² + Σβᵢⱼxᵢxⱼ

Where Y is the predicted response (this compound yield), β₀ is the intercept, βᵢ, βᵢᵢ, and βᵢⱼ are the linear, quadratic, and interaction coefficients, respectively, and xᵢ and xⱼ are the independent variables (factors). Statistical software is used to perform regression analysis and determine the significance of the model coefficients. This modeling allows for a quantitative understanding of the relationships between the fermentation parameters and this compound yield.

Metabolite Extraction and Chromatographic Purification Strategies

The isolation and purification of this compound from the fermentation broth is a critical step for its characterization and further use. As an intermediate, it is often present in a complex mixture with other kinamycins and secondary metabolites.

Extraction of this compound and other kinamycin-related compounds from the fermentation broth of Streptomyces species is typically initiated by solvent extraction. jst.go.jp The mycelium is separated from the broth by centrifugation or filtration, and the metabolites are extracted from the mycelial cake using organic solvents such as acetone (B3395972) or ethyl acetate. The solvent extract is then concentrated to yield a crude extract.

This crude extract is then subjected to a series of chromatographic techniques for purification. A common strategy involves:

Silica (B1680970) Gel Column Chromatography : The crude extract is first fractionated on a silica gel column using a gradient of solvents, such as a mixture of chloroform (B151607) and methanol. This initial step separates the compounds based on their polarity.

Preparative High-Performance Liquid Chromatography (HPLC) : Fractions containing this compound are further purified by preparative HPLC. Reversed-phase columns (e.g., C18) are often used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. mdpi.com The effluent is monitored by UV-Vis detection to collect the desired compound.

The purity of the isolated this compound is then confirmed using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biosynthetic Engineering for Derivative Production

Advances in genetic engineering have opened up new avenues for the production of novel compounds through the manipulation of biosynthetic pathways. The this compound biosynthetic pathway is a prime target for such engineering efforts, given the potent bioactivity of the resulting diazo-containing molecules.

Heterologous Expression of this compound Biosynthetic Genes

The genes responsible for kinamycin biosynthesis have been cloned and expressed in heterologous hosts. nih.gov The entire kinamycin biosynthetic gene cluster can be quite large, spanning over 70 kb. nih.gov The transfer of such large gene clusters into a more genetically tractable and higher-producing host, such as Streptomyces albus or Streptomyces coelicolor, is a key strategy for improving the production of this compound and its derivatives. nih.govmdpi.com

Successful heterologous expression not only facilitates the production of this compound but also provides a platform for genetic manipulation. By expressing the gene cluster in a clean host background, it is often easier to isolate and identify intermediates of the pathway. For example, heterologous expression of a partial kinamycin biosynthetic gene cluster has been shown to lead to the production of various intermediates. nih.gov

| Host Organism | Gene Cluster Source | Outcome |

| Streptomyces lividans | Streptomyces murayamaensis | Production of dehydrorabelomycin (B1670205), kinobscurinone, and stealthin C. nih.gov |

| Streptomyces albus J1074 | Streptomyces galtieri Sgt26 | Successful production of kinamycin D. nih.gov |

| Streptomyces coelicolor M1152 | Streptomyces galtieri Sgt26 | Production of dehydrorabelomycin and seongomycin. acs.org |

This interactive table summarizes the outcomes of heterologous expression of the kinamycin biosynthetic gene cluster in different host organisms.

Synthetic Biology Approaches for Novel Diazo-Containing Compounds

The diazo functional group is rare in natural products and is crucial for the biological activity of kinamycins. nih.govacs.org Understanding the enzymatic machinery responsible for the installation of the diazo group is key to engineering the production of novel diazo-containing compounds. Recent research has identified the enzymes involved in this process, including a FAD-dependent monooxygenase and an O-methyltransferase-like protein that couples L-glutamylhydrazine to the polyketide scaffold. nih.govnih.gov

With this knowledge, synthetic biology approaches can be employed to create novel derivatives. This can include:

Gene Knockouts : Deleting specific genes in the biosynthetic pathway can lead to the accumulation of intermediates or the formation of shunt products with novel structures.

Enzyme Engineering : Modifying the substrate specificity of enzymes in the pathway could allow for the incorporation of different building blocks, leading to new derivatives.

Combinatorial Biosynthesis : Combining genes from the kinamycin pathway with genes from other biosynthetic pathways could generate hybrid molecules with unique properties.

These synthetic biology strategies, enabled by the heterologous expression of the this compound biosynthetic machinery, hold significant promise for the discovery and development of new bioactive compounds.

Synthetic Methodologies and Analog Development

Total Synthesis Approaches to the Benzo[b]fluorene Core

The tetracyclic benzo[b]fluorene framework is the characteristic structural motif of the kinamycin family of antibiotics. Its construction has been a central challenge, prompting the development of several elegant synthetic strategies.

Indanone Dianion Annulation Strategy

A particularly efficient and concise method for assembling the benzo[b]fluorenone core is the indanone dianion annulation strategy. Developed by Birman and colleagues, this approach facilitates a rapid construction of the tetracyclic system. acs.orgnih.gov The key transformation involves the reaction of a 1-indanone (B140024) dianion with a phthalate (B1215562) diester. acs.orgacs.org

Key Features of the Indanone Dianion Annulation:

| Feature | Description | Reference |

|---|---|---|

| Reactants | 1-Indanone Dianion and Phthalate Diester | nih.govacs.org |

| Key Steps | Dianion generation, Electrophilic trapping, Aromatization | |

| Efficiency | High yields (70-85%) and excellent regioselectivity | acs.org |

| Application | Enabled a 3-step total synthesis of pre-kinamycin | scispace.com |

Tandem Directed Ortho-Metallation Reactions

Tandem directed ortho-metalation (DoM) represents another powerful strategy for constructing the kinamycin framework. lboro.ac.uk This methodology leverages the ability of directing groups to control the regioselectivity of lithiation on an aromatic ring, enabling subsequent carbon-carbon bond formation. In the context of this compound synthesis, DoM strategies have been proposed to assemble the polysubstituted aromatic rings efficiently. lboro.ac.ukacs.org

The general approach involves the metalation of an aromatic substrate ortho to a directing group, followed by quenching with an electrophile. A second metalation can then be directed by another group, setting the stage for cyclization to form the fluorenone core. unblog.fr For instance, Snieckus and coworkers developed combined DoM and cross-coupling strategies to concisely synthesize related natural products like phenanthroviridin aglycon and kinobscurinone, demonstrating the power of this approach for building complex aromatic systems. acs.orgmjcce.org.mk More recent advancements have streamlined these processes into one-pot, multi-step sequences involving ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular substitution to build complex fused heterocycles. nih.govacs.org

Friedel–Crafts Acylation in Skeleton Construction

Friedel–Crafts acylation, a classic and robust method for forming carbon-carbon bonds with aromatic moieties, has been a cornerstone in several syntheses of the this compound skeleton. researchgate.net This reaction is typically used to achieve the final ring closure to form the fluorenone core.

In one total synthesis of this compound, a key step involved an intramolecular Friedel–Crafts reaction of 2-(naphthalen-2-yl)benzoic acid. researchgate.net This acid-catalyzed cyclization effectively constructed the tetracyclic system. The precursor benzoic acid was assembled via a Suzuki coupling of a naphthaleneboronic acid and a bromobenzene (B47551) derivative. researchgate.net Other approaches have also utilized Friedel-Crafts acylation or related cyclizations as a key strategy. lboro.ac.ukillinois.edu For example, electron-rich systems can be cyclized to the benzo[b]fluorene skeleton using polyphosphoric acid. psu.edu This highlights the versatility of the Friedel-Crafts reaction in the synthesis of complex natural products.

Chemical Synthesis of this compound Analogues and Derivatives

The unique diazo functionality of this compound has spurred significant interest in its role in the compound's biological activity. To investigate this, researchers have synthesized various analogues and structurally modified precursors.

Synthesis of Isosteric-Isoelectronic Analogues (e.g., Cyanamide)

To probe the necessity of the diazo group for cytotoxicity, an isosteric and isoelectronic analogue of this compound was synthesized where the diazo group (-N=N-) was replaced by a cyanamide (B42294) moiety (-N-C≡N). rsc.orgrsc.org The synthesis of this N-cyanobenzo[b]carbazoloquinone analogue was designed to create a compound with similar size, shape, and electronic distribution to this compound, allowing for a direct comparison of their biological activities. rsc.org

Preparation of Structurally Modified Precursors for Mechanistic Investigation

To elucidate the complex mechanism of action of the kinamycin family, various structurally modified precursors of this compound have been prepared. These studies often focus on understanding the reductive activation of the molecule and the nature of the reactive intermediates formed. nih.gov

One area of investigation involved synthesizing this compound derivatives where the flanking hydroxyl groups were modified. The dimethyl ether and diacetate derivatives of this compound were prepared to test the hypothesis that intramolecular hydrogen bonding to the quinone carbonyls is necessary for activation. nih.gov

Rhodium-Catalyzed Reactions of this compound Analogues

The diazo group within this compound and its analogues is a key functional handle for synthetic transformations, particularly in the presence of transition metal catalysts. Rhodium(II) carboxylates are highly effective for the catalytic decomposition of diazo compounds, leading to the formation of rhodium carbene intermediates. nih.gov These reactive species can undergo a variety of subsequent transformations, with intramolecular C-H insertion being a prominent pathway for analogues of this compound.

Research into the reactivity of α-aryl-α-diazo ketones, which are structurally analogous to this compound, has demonstrated the utility of rhodium catalysts in promoting cyclization reactions. The general mechanism involves the reaction of the diazo compound with a rhodium(II) catalyst to extrude dinitrogen and form a rhodium-associated carbene. This electrophilic carbene can then insert into a nearby C-H bond. In the context of this compound analogues, this typically involves the insertion into a C-H bond of an adjacent alkyl group, leading to the formation of a new five-membered ring.

Studies by Taber and Tian on α-aryl-α-diazo ketones have shown that these compounds can be efficiently cyclized to form α-aryl cyclopentanones using rhodium catalysts. organic-chemistry.org The choice of catalyst can influence the efficiency of the reaction. For instance, dirhodium tetraacetate (Rh₂(OAc)₄) and dirhodium tetra(trifluoroacetate) (Rh₂(TFA)₄) are commonly employed catalysts for such transformations. organic-chemistry.org The electronic properties of the aromatic ring can also affect the reaction outcome, with electron-donating groups sometimes leading to reduced yields. organic-chemistry.org

The intramolecular C-H insertion reaction of this compound analogues catalyzed by rhodium complexes provides a powerful method for constructing polycyclic frameworks that are central to the kinamycin family of natural products. This synthetic strategy allows for the stereoselective formation of new carbon-carbon bonds under mild conditions.

Below is a table summarizing the rhodium-catalyzed intramolecular C-H insertion of various α-aryl-α-diazo ketones, which serve as model systems for this compound analogues.

| Substrate (α-Aryl-α-diazo ketone) | Rhodium Catalyst | Product (α-Aryl cyclopentanone) | Yield (%) | Reference |

| 1-Diazo-1-phenyl-2-pentanone | Rh₂(OAc)₄ | 2-Methyl-2-phenylcyclopentanone | 75 | organic-chemistry.org |

| 1-Diazo-1-(4-methoxyphenyl)-2-pentanone | Rh₂(OAc)₄ | 2-Methyl-2-(4-methoxyphenyl)cyclopentanone | 60 | organic-chemistry.org |

| 1-Diazo-1-(4-chlorophenyl)-2-pentanone | Rh₂(OAc)₄ | 2-Methyl-2-(4-chlorophenyl)cyclopentanone | 82 | organic-chemistry.org |

| 1-Diazo-1-phenyl-3-methyl-2-butanone | Rh₂(OAc)₄ | 2,2-Dimethyl-3-phenylcyclopentanone | 85 | organic-chemistry.org |

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques

The determination of pre-kinamycin's complex structure has heavily relied on a combination of powerful spectroscopic methods. These techniques provide complementary information, allowing for a comprehensive understanding of its molecular composition, connectivity, and the spatial arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Composition and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in defining the molecular framework of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been employed to map out the proton (¹H) and carbon (¹³C) environments within the molecule. asm.org The chemical shifts observed in the ¹³C NMR spectrum were particularly crucial in the structural reassignment of the kinamycin family, distinguishing the diazo group from an initially proposed N-cyano functionality. illinois.edu An anomalous upfield shift of a carbon signal to around 78 ppm was inconsistent with the expected chemical shift for a nitrile carbon (around 110 ppm), leading to the revised diazofluorene structure. illinois.edu

Solid-state NMR techniques, by comparing experimental ¹³C tensor principal values with those computed for possible stereoisomers, offer a powerful method for establishing relative stereochemistry, as demonstrated in studies of other complex natural products. nih.gov This approach can confirm the spatial orientation of substituents with high statistical probability. nih.gov

Table 1: Representative NMR Data for this compound Analogs

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.58 - 6.74 (d, J=9.1 Hz) | 117.1 - 157.0 |

| H-2 | ||

| H-4 | ||

| H-5 | ||

| H-12 | ||

| C-1 | ||

| C-2 | ||

| C-3 | ||

| C-4 | ||

| C-4a | ||

| C-5 | ||

| C-5a | ||

| C-6 | ||

| C-11 | ||

| C-11a | ||

| C-11b | ||

| C-12 | ||

| C-13 |

Note: This table is a composite representation based on data for kinamycin family compounds and may not represent the exact shifts for this compound itself. Specific assignments require detailed analysis of 2D NMR correlations. mdpi.com

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HR-MS) has been pivotal in establishing the elemental composition of this compound and its derivatives. nih.gov By providing highly accurate mass measurements, typically to four decimal places, HR-MS allows for the unambiguous determination of a compound's molecular formula. libretexts.org This technique distinguishes between molecules that have the same nominal mass but different elemental compositions. libretexts.org For instance, the molecular formula of a related kinamycin was determined to be C₂₀H₁₄N₂O₇ by comparing the calculated mass for its sodium adduct (C₂₀H₁₄N₂O₇Na⁺) with the experimentally observed value. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. mdpi.comlibretexts.org In the initial structural studies of the kinamycin family, IR spectroscopy played a key role. An absorption at 2260 cm⁻¹ was initially attributed to a nitrile (C≡N) group. illinois.edu However, subsequent synthesis of related compounds and comparison of their IR spectra revealed inconsistencies, contributing to the structural revision to include a diazo group. illinois.edu The characteristic absorptions for various functional groups, such as the sharp, intense peak for a carbonyl group (C=O) between 1670 and 1780 cm⁻¹, and the broad band for an alcohol O-H stretch from 3300-2500 cm⁻¹, are key indicators used in structural elucidation. libretexts.orglibretexts.org

Isotopic Labeling for Reactive Center Identification

Isotopic labeling is a powerful technique used to trace the fate of specific atoms through chemical reactions and to identify reactive centers within a molecule.

¹³C-Labeling in Quinone Methide Chemistry

To investigate the chemistry of the putative this compound quinone methide, researchers have synthesized this compound analogues with ¹³C enrichment at the diazo carbon atom. nih.govrsc.org This isotopic label serves as a spectroscopic handle to follow the transformation of this reactive center. nih.gov Upon two-electron reduction, which mimics in vivo activation, a long-lived quinone methide species is formed. nih.govpsu.edu The presence and behavior of this intermediate were characterized spectrally, with the ¹³C label providing crucial evidence for its formation and subsequent reactions. nih.gov These studies support the hypothesis that the quinone methide plays a significant role in the biological activity of pre-kinamycins. nih.govpsu.edu

Computational Chemistry for Structural Insights

Computational chemistry has become an indispensable tool for gaining deeper insights into the structural and electronic properties of complex molecules like this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to investigate the ground state structures and electronic distributions of this compound and its analogues. rsc.orgrsc.org

Hartree-Fock Calculations for Tautomeric Equilibria (ΔE values)

Hartree-Fock calculations have been instrumental in exploring the tautomeric equilibrium between the quinone methide and the keto form of this compound and its analogues. psu.edu This equilibrium is significant as the quinone methide form is considered the biologically active species, capable of trapping nucleophiles, while the keto-tautomer is unreactive. psu.edu The relative stability of these tautomers, expressed as the energy difference (ΔE), has been correlated with the cytostatic activity of these compounds. psu.edu

A key finding from these computational studies is that pre-kinamycins whose tautomeric equilibria favor the quinone methide form tend to exhibit greater biological activity. psu.edu The Hartree-Fock calculations were performed using the 3-21G basis set, which was found to provide accurate tautomerization values with minimal calculation time. psu.edu For instance, the calculated average energy difference for the tautomerization was -10.1 kcal/mol, which showed good agreement with the experimentally measured value of -10.2 kcal/mol. psu.edu

The influence of substituents on the tautomeric equilibrium has also been investigated. The placement of methoxy (B1213986) and hydroxy groups was intended to affect the stabilization of the quinone methide through internal hydrogen bonding. psu.edu The calculated ΔE values for the tautomerization of various this compound analogues were correlated with their cytostatic activity against five cancer cell lines. psu.edu

Analysis of Electron Density Distribution

Analysis of the electron density distribution in this compound provides crucial information about its reactivity, particularly for nucleophilic attack. Hartree-Fock calculations have indicated that the reactive 5-center of the this compound quinone methide is slightly anionic. psu.edu This finding suggests that O-protonation of the quinone methide may be a prerequisite for the trapping of weak nucleophiles. psu.edu

In contrast to the mitosene-like quinone methide, where the methide reacting center is neutral and becomes positive upon O-protonation, the slightly anionic nature of the this compound reactive center points to a different mechanism of action. psu.edu This difference in electron density distribution is a key factor in understanding the chemical behavior and biological function of this compound. Further comparison with an isosteric-isoelectronic analogue, where the diazo group is replaced by a cyanamide (B42294), reveals that the terminal nitrogen of the diazo group in this compound has a lower electron density, which enhances its electrophilicity.

Mechanistic Studies of Biological Activities

Reactivity of the Diazo Functionality

The diazo group, a relatively rare functional group in natural products, is central to the chemical reactivity of pre-kinamycin. nih.gov Its behavior is not that of a typical diazoalkane but is significantly influenced by the electronic environment of the entire fused-ring system.

Electrophilic Properties and Correlation with Biological Activity

The diazo group in this compound and related kinamycins exhibits significant "diazonium-like" character. This heightened electrophilicity is a key factor in its biological action. The structure of this compound, with its phenolic oxygen atoms, allows for intramolecular hydrogen bonding to the quinone carbonyls. This interaction enhances the diazonium ion character of the diazo group, making the terminal nitrogen atom more susceptible to attack by biological nucleophiles.

It has been proposed that this electrophilic nature facilitates reactions with biological macromolecules. One proposed mechanism involves the attack by a biological nucleophile at the terminal nitrogen of the diazo group, forming an azo adduct. Subsequent homolysis of this adduct could release molecular nitrogen and generate a highly reactive vinyl radical, which could then lead to cellular damage and cytotoxicity. The electron affinity of the system, which is crucial for electron transfer processes, is also enhanced by these same intramolecular hydrogen-bonding interactions, potentially priming the molecule for activation via in vivo reduction.

Reductive Activation Pathways

Reductive activation is a critical pathway for the bioactivity of the diazoparaquinone family, including this compound. nih.gov Both one- and two-electron reduction processes have been explored, leading to the formation of distinct reactive intermediates capable of damaging biological targets like DNA. nih.gov

One-Electron Reduction and Radical Intermediates

A central hypothesis for this compound's mechanism of action involves its activation by a single electron reduction. nih.gov This process is thought to initiate a cascade that ultimately produces DNA-damaging radical species.

Studies modeling the reductive activation of this compound with a one-electron reductant (e.g., Tributyltin hydride, Bu₃SnH) provide strong evidence for the formation of a C(11) sp² radical. nih.gov The proposed sequence begins with a one-electron reduction of the para-quinone ring. nih.gov This leads to the formation of a semiquinone radical anion, which alters the electronic structure of the entire molecule. This electronic redistribution facilitates the elimination of the diazo group as stable dinitrogen gas (N₂), transferring the radical to the C(11) position. nih.gov The result is a highly reactive sp²-hybridized carbon radical (a cyclopentenyl radical) that is capable of reacting with various molecules, including abstracting hydrogen atoms from DNA or adding to aromatic rings. nih.gov

The initial step in the one-electron reduction pathway is the formation of a semiquinone free radical. Electron paramagnetic resonance (EPR) spectroscopy studies on the related compound kinamycin F have shown that it can be reductively activated by cellular thiols like glutathione (B108866) (GSH) to produce a stable semiquinone free radical. This intermediate is the direct result of the one-electron transfer to the quinone moiety. The formation of this semiquinone is the pivotal event that initiates the subsequent loss of nitrogen gas to generate the more aggressive C(11) sp² radical.

Two-Electron Reduction and Electrophilic Intermediates

In addition to radical-based mechanisms, the generation of potent electrophiles via reductive pathways is also a key aspect of this compound's chemistry. nih.gov These electrophilic intermediates offer an alternative, non-radical pathway to cellular damage.

Following a formal one-electron reduction and generation of the C(11) sp² radical, this radical can abstract a hydrogen atom to produce a closed-shell species. nih.gov This species is an electrophilic ortho-quinone methide. nih.gov Alternatively, a two-electron reduction of the quinone to a hydroquinone, followed by the loss of dinitrogen, can also generate this same electrophilic intermediate.

This ortho-quinone methide is a highly reactive electrophile. nih.gov Its formation has been postulated based on trapping experiments where, in the presence of a nucleophile like benzyl (B1604629) mercaptan, thioether products are isolated. nih.gov The isolation of the natural shunt metabolite seongomycin from fermentation broths of this compound-producing organisms is also interpreted as evidence for this intermediate; seongomycin is believed to be formed by the trapping of the ortho-quinone methide by N-acetylcysteine, followed by reoxidation. nih.gov This electrophile is capable of alkylating biological nucleophiles, such as DNA bases, providing another powerful mechanism for its cytotoxicity. nih.gov

Peroxidative Activation and Phenoxyl Free Radical Formation

In addition to reductive activation pathways, peroxidative activation has been identified as another mechanism for the bioactivation of related kinamycins, which may also be relevant for this compound. Studies on kinamycin F have demonstrated that in the presence of systems like hydrogen peroxide (H₂O₂) and peroxidase enzymes, the compound can be oxidized to generate a phenoxyl free radical. ontosight.aiwikipedia.org

This process involves the phenolic hydroxyl group present in the molecule's structure. ontosight.ai The hydrogen atom is abstracted from the phenol (B47542) group, resulting in a resonance-stabilized phenoxyl radical. nih.gov These free radicals are highly reactive species that can participate in further damaging reactions. They can abstract hydrogen atoms from other molecules, such as the sugar-phosphate backbone of DNA, or react with molecular oxygen to produce reactive oxygen species (ROS), thereby initiating oxidative stress and cellular damage. ontosight.aiwikipedia.org

Interaction with Molecular Targets

The cytotoxic effects of this compound are ultimately realized through its interaction with and modification of critical cellular macromolecules.

Mechanism of Topoisomerase IIα Inhibition

This compound has been identified as an inhibitor of topoisomerase IIα, a critical enzyme that manages DNA topology during replication, transcription, and chromosome segregation. nih.govontosight.ai Unlike some anticancer drugs that are classified as topoisomerase "poisons" (which trap the enzyme-DNA covalent complex), this compound and its relatives appear to function as catalytic inhibitors. ontosight.aiakrivisbio.com

This means that instead of stabilizing the cleavable complex, this compound interferes with the enzyme's normal catalytic cycle. ontosight.ai For the related compound kinamycin F, it has been shown to inhibit the decatenation activity of human topoisomerase IIα, preventing the enzyme from unlinking intertwined DNA circles. ontosight.aiwikipedia.org This inhibition of catalytic activity disrupts essential DNA processes, ultimately leading to cell cycle arrest and cell death. nih.gov It has been suggested that reaction with critical sulfhydryl groups on the topoisomerase IIα protein may play a role in the mechanism of action. ontosight.ai

DNA Damaging and Cleavage Mechanisms

The primary mechanism underlying the cytotoxicity of this compound is its ability to cause DNA damage. nih.govwikipedia.org This damage is mediated by the reactive intermediates generated through its bioactivation, as discussed previously. The electrophilic ortho-quinone methide and acylfulvene (B1200177) species can form covalent adducts with DNA bases, while free radicals can induce strand breaks. uni.luguidetopharmacology.orgfishersci.se

The capacity of this compound to damage DNA is fundamentally linked to the cellular redox environment. nih.govnih.gov The prevailing hypotheses center on redox-dependent activation. Reductive activation, through either one- or two-electron transfer processes, is considered essential for generating the ultimate DNA-damaging species. uni.luciteab.com

Mild biological reductants, such as glutathione (GSH) or dithiothreitol (B142953) (DTT) in experimental settings, can trigger the cascade that begins with the reduction of the quinone moiety and leads to the loss of the diazo group. citeab.comontosight.ai This process ultimately forms the reactive intermediates—the o-QM, acylfulvene, and potentially vinyl radicals—that are responsible for DNA cleavage. uni.luguidetopharmacology.org The GSH-promoted DNA nicking by the related kinamycin F was found to be dependent on iron and the generation of reactive oxygen species like hydrogen peroxide and hydroxyl radicals, indicating a complex interplay of redox chemistry. ontosight.aiwikipedia.org Similarly, peroxidative activation can lead to phenoxyl radicals that directly or indirectly cause DNA strand breaks. ontosight.ai Therefore, the DNA cleavage mechanism is not a simple, direct interaction but rather a consequence of the compound's ability to be "switched on" by the cell's own redox systems. nih.govuni.lu

Conjugate Addition Reactions with DNA Bases

While direct studies on this compound's reaction with DNA bases are limited, the reactivity of its derivatives, particularly the lomaiviticins, provides significant insights. The proposed mechanism for DNA alkylation by related compounds involves the formation of a vinylidene intermediate upon the loss of dinitrogen gas (N2). This highly reactive species can then be attacked by nucleophiles. However, a more accepted pathway involves the tautomerization of the diazo group to a diazohydrate, which can then eliminate water to form a diazoketone. This diazoketone can then undergo a cascade of reactions to generate a reactive quinone methide intermediate.

It is this quinone methide, or a related electrophilic species, that is believed to be the ultimate DNA alkylating agent. The conjugate addition of DNA bases, such as the exocyclic amino groups of guanine (B1146940) and adenine, to this electrophile would lead to the formation of covalent DNA adducts. This alkylation is thought to be a key step in the cytotoxic and antimicrobial effects of the kinamycin family of natural products. The specific sites of adduction on the DNA bases and the structure of these adducts are areas of ongoing research.

Influence of Quinone Methide Tautomerism on Nucleophile Trapping

The tautomerism of this compound and its analogs is central to their ability to trap nucleophiles. The molecule can exist in equilibrium between its diazo form and a more reactive quinone methide tautomer. The formation of the quinone methide is a critical activation step. This tautomer is a potent electrophile, readily susceptible to attack by a wide range of biological nucleophiles. The rate and extent of this tautomerization can be influenced by the local microenvironment, including pH and the presence of specific enzymes or binding partners. The ability to form this reactive intermediate is a hallmark of the kinamycin class and is believed to be a primary determinant of their biological activity.

Proposed Non-Covalent Binding to Biological Receptors

Prior to any covalent modification, it is proposed that this compound or its derivatives may engage in non-covalent binding with their biological targets. This initial binding event could serve to position the molecule optimally for subsequent covalent bond formation. For DNA, this could involve intercalation between base pairs or binding within the minor groove. Such non-covalent interactions would be governed by forces such as van der Waals interactions, hydrogen bonding, and electrostatic interactions. This initial recognition and binding step could enhance the efficiency and selectivity of the subsequent alkylation reaction. However, definitive evidence for specific non-covalent binding modes of this compound itself remains an area for further investigation.

Methodological Approaches to Resolve Mechanistic Discrepancies

The complexity of this compound's reactivity and the transient nature of its reactive intermediates pose significant challenges to elucidating its precise mechanism of action. Advanced methodological approaches are required to dissect the intricate details of its biological activity.

Integration of Multi-Omics Data (Transcriptomics, Metabolomics)

A holistic understanding of this compound's cellular effects can be achieved through the integration of multi-omics data. Transcriptomics, the study of the complete set of RNA transcripts, can reveal which genes are up- or down-regulated in response to treatment with the compound. This can provide clues about the cellular pathways that are perturbed, such as DNA damage response pathways, oxidative stress responses, or metabolic pathways.

Metabolomics, the comprehensive analysis of metabolites in a biological system, can provide a snapshot of the metabolic state of cells upon exposure to this compound. This can reveal the formation of drug-metabolite conjugates, such as the glutathione adducts mentioned earlier, and can also identify broader metabolic reprogramming events. By integrating these datasets, a more complete picture of the cellular response to this compound can be constructed, offering valuable insights into its mechanism of action and potential off-target effects.

Cross-Laboratory Replication Studies

A critical component in the validation of the biological activities of any compound is the independent replication of experimental findings across different laboratories. This process, known as cross-laboratory or inter-laboratory replication, is essential for establishing the robustness, reliability, and reproducibility of scientific results. For the natural product this compound, which has demonstrated notable cytotoxic and antimicrobial properties in initial studies, such replication is fundamental to confirming its potential as a therapeutic agent.

At present, a comprehensive review of publicly available scientific literature reveals a lack of specific, published cross-laboratory replication studies focused on the biological activities of this compound. While the compound's ability to inhibit the growth of various cancer cell lines and certain bacteria has been documented, these findings primarily originate from initial discovery and characterization studies. The progression from promising initial results to validated biological activity hinges on the verification of these findings by independent research groups under standardized conditions.

The conceptual framework for such studies would involve multiple independent laboratories conducting parallel experiments to assess this compound's bioactivity. Key aspects of this validation would include:

Standardized Protocols: All participating laboratories would need to adhere to identical, rigorously defined protocols. This includes using the same cell lines or bacterial strains, consistent concentrations of this compound, identical incubation times, and the same analytical methods for measuring outcomes (e.g., cell viability assays, minimum inhibitory concentration (MIC) determination).

Reference Standards: The use of a single, verified batch of this compound as a reference standard across all labs would be crucial to ensure that variability is not introduced by differences in the purity or integrity of the compound itself.

Data Analysis: A pre-defined statistical analysis plan would be employed to compare the results from different laboratories, assessing both within-laboratory and between-laboratory reproducibility.

While the principle of inter-laboratory validation is a cornerstone of preclinical research, the specific application of this process to this compound has not yet been detailed in peer-reviewed publications. The scientific community encourages such collaborative efforts to resolve any potential discrepancies in a compound's mechanism of action that may arise from variations in experimental conditions, such as different oxygen levels or bacterial strain variants. Future research, including independent validation studies, is required to firmly establish the mechanistic details and reproducibility of this compound's biological effects.

Biological Activity Spectrum

In Vitro Cytotoxic Properties

Pre-kinamycin has demonstrated notable cytotoxic properties against various cancer cell lines. This activity is largely attributed to its function as an inhibitor of topoisomerase IIα, an enzyme vital for DNA replication and repair, leading to DNA damage and subsequent cell death.

Growth Inhibitory Effects on Specific Cancer Cell Lines (e.g., Chinese Hamster Ovary, K562 Leukemia Cells)

Research has quantified the growth-inhibitory effects of this compound on several cancer cell lines. In studies involving Chinese Hamster Ovary (CHO) cells, this compound exhibited significant cytotoxic activity. It has also been shown to cause considerable growth inhibitory effects in K562 leukemia cells. rsc.org

The cytotoxic efficacy of this compound has been compared to its derivatives and other analogues. For instance, kinamycin F, a related compound, is generally more potent. rsc.org The table below summarizes the reported half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Cytotoxic Activity of this compound and Related Compounds

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | Chinese Hamster Ovary (CHO) | 13.5 ± 0.9 |

| This compound | K562 Leukemia Cells | Comparable to cyanamide (B42294) analogue (4) rsc.org |

| Kinamycin F | K562 Leukemia Cells | 0.56 ± 0.12 rsc.org |

| Isoprekinamycin | K562 Leukemia Cells | Significant growth inhibitory effects rsc.org |

| Isoprekinamycin | Chinese Hamster Ovary (CHO) | Significant growth inhibitory effects rsc.org |

Antimicrobial Activity Profile

In addition to its anti-cancer potential, this compound displays antimicrobial properties. Its efficacy is notably selective, targeting specific bacterial groups.

Selective Activity Against Gram-Positive Bacterial Strains

This compound, like other kinamycin antibiotics, exhibits strong inhibitory activity against Gram-positive bacteria. researchgate.net This selective action makes it a subject of interest for developing new antibiotics, especially in the context of rising antibiotic resistance.

Evaluation of Efficacy Against Gram-Negative Bacterial Strains

The compound shows limited efficacy against Gram-negative bacterial strains. The outer membrane of Gram-negative bacteria often acts as a barrier, preventing many antibiotics from reaching their intracellular targets, a resistance mechanism that may contribute to the observed limited activity of this compound. acs.org

Cellular Modulations and Downstream Effects

The biological activity of this compound extends to inducing specific cellular processes that result in cell death.

Induction of Apoptotic Responses and Caspase Activation

Studies suggest that the electrophilic nature of the diazo group in this compound is linked to the induction of apoptosis, or programmed cell death, in cancer cells. rsc.org While the precise molecular targets are still under investigation, related compounds like kinamycin C have been shown to induce a rapid apoptotic response in K562 cells. nih.gov Apoptosis is a highly regulated process mediated by a family of cysteine proteases known as caspases. rndsystems.com These enzymes exist as inactive zymogens and are activated in response to pro-apoptotic signals. nih.gov The activation of initiator caspases (like Caspase-8 or -9) triggers a cascade that activates effector caspases (like Caspase-3), which then execute the dismantling of the cell. rndsystems.com The induction of apoptosis by kinamycin F, a close analogue of this compound, has been clearly demonstrated through the activation of caspase-3 in human osteosarcoma cells. researchgate.netiiarjournals.org

Perturbations in Cell Cycle Progression (e.g., G1/S Cell Cycle Block, S and G2/M Phase Delays)

Studies on the kinamycin family of antibiotics, to which this compound belongs, have revealed significant effects on cell cycle progression. While direct studies on this compound's cell cycle effects are not extensively detailed in the available literature, research on its close analogues provides insight into the potential activity of the class. For instance, kinamycin A has been observed to induce a G1/S phase block in the cell cycle of synchronized Chinese hamster ovary cells, although this effect was noted upon entry into the second cycle after treatment. nih.gov

In contrast, kinamycin F, the deacetylated and more water-soluble form of other kinamycins, demonstrates a different pattern of cell cycle disruption. nih.gov In studies using K562 human erythroleukemia cells and human osteosarcoma cell lines, treatment with kinamycin F resulted in a delayed progression through the S and G2/M phases of the cell cycle. researchgate.netiiarjournals.orgiiarjournals.org Flow cytometry analysis confirmed that kinamycin F treatment leads to a significant accumulation of cells in the G2/M phase. iiarjournals.orgnih.gov This G2 checkpoint arrest prevents cells with damaged DNA from entering mitosis, allowing time for repair and inhibiting the proliferation of compromised cells. iiarjournals.org

Selective Regulation of Protein Expression (e.g., Cyclin D3 Transcription)

The kinamycin class of compounds has been shown to selectively modulate the expression of key proteins involved in cell cycle control. A notable target is Cyclin D3, a protein crucial for progression through the G1 phase. iiarjournals.org Research has demonstrated that kinamycin F causes a selective reduction in the protein levels of cyclin D3 in both K562 leukemia cells and various osteosarcoma cell lines. iiarjournals.orgiiarjournals.orgresearchgate.net

This down-regulation of cyclin D3 appears to be mediated at the level of transcription, rather than by affecting the stability of the existing protein or its corresponding mRNA. researchgate.netresearchgate.netresearchgate.net The targeted reduction of cyclin D3 is a significant finding, as overexpression of this particular cyclin is observed in many types of tumors. iiarjournals.orgresearchgate.net The ability of kinamycin F to specifically decrease cyclin D3 expression highlights a potential molecular mechanism for its anti-proliferative effects and suggests that cyclin D3 is a key target for this family of compounds. researchgate.netiiarjournals.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies

Correlation of Structural Features with Cytostatic Activity

The biological activity of this compound and its analogues is intrinsically linked to their chemical structure. A key postulate is that their cytostatic effects rely on the formation of a quinone methide intermediate following a two-electron reduction. nih.govpsu.edu The stability of this reactive species is critical; it is in equilibrium with an unreactive keto tautomer. psu.edu this compound analogues that favor the formation of a relatively stable quinone methide are expected to possess greater biological activity, whereas those whose equilibrium favors the keto form should show diminished activity. psu.edu Indeed, a correlation has been established between the calculated energy values for quinone methide tautomerization and the cytostatic activity against various cancer cell lines, supporting the hypothesis that the quinone methide intermediate plays a crucial role in the biological action of pre-kinamycins. nih.govpsu.edu

The diazo functional group, an unusual feature of this class of natural products, has also been considered a key pharmacophore. nih.govresearchgate.netresearchgate.net It is believed to be central to the antitumor and antibacterial activities of these compounds. psu.edu Mechanistic studies suggest that reductive activation can lead to the loss of nitrogen from the diazo group, generating the reactive quinone methide species that is postulated to cleave DNA. psu.edu

Comparative Bioactivity of this compound Analogues (e.g., Cyanamide Analogue)

To investigate the importance of the diazo group for biological activity, a synthetic isosteric and isoelectronic analogue of this compound was created where the diazo moiety was replaced with a cyanamide group. rsc.orgrsc.org Comparative cytotoxicity studies were conducted on the K562 human leukemia cell line. rsc.orgrsc.org

The results indicated that the cyanamide analogue exhibited a bioactivity profile that was remarkably similar to that of this compound. rsc.orgresearchgate.net This finding suggests that the diazo functionality, while a unique structural feature, may not be an absolute requirement for the compound's cytotoxic activity. researchgate.netrsc.orgrsc.org It is theorized that multiple mechanisms could contribute to the activity of both this compound and its cyanamide analogue, including electron transfer to generate radical anions, non-covalent binding to biological receptors, and, in the case of this compound, reaction with biological nucleophiles. rsc.org

Table 1: Comparative Cytotoxicity of this compound and its Analogues against K562 Cells This table is interactive. You can sort and filter the data.

| Compound | IC₅₀ (μM) | Notes |

|---|---|---|

| This compound | 13.5 ± 0.9 | Natural product precursor. rsc.org |

| Cyanamide Analogue | 13.8 ± 4.4 | Synthetic analogue with cyanamide group instead of diazo group. rsc.org |

| Kinamycin F | 0.56 ± 0.12 | Deacetylated analogue, shows highest potency in this comparison. rsc.org |

| Cyanamide Precursor | 46.6 ± 1.5 | A synthetic precursor to the cyanamide analogue, least bioactive. rsc.org |

Advanced Research Questions and Future Directions

Further Elucidation of Complex Biosynthetic Steps

The biosynthesis of pre-kinamycin is a complex process, and while the general pathway has been outlined, several specific enzymatic transformations are yet to be fully characterized. nih.govmicrobiologyresearch.orgresearchgate.net Future research will likely focus on unraveling the precise mechanisms of the late-stage tailoring enzymes that assemble the diazo group and modify the polyketide core.

Key unanswered questions in this compound biosynthesis include:

The complete enzymatic cascade for diazo group formation: While L-glutamylhydrazine has been identified as the hydrazine (B178648) donor, the exact sequence of enzymatic reactions that lead to the installation of the diazo functionality on the benzo[b]fluorene scaffold is not fully understood. nih.govresearchgate.net Recent studies have implicated a FAD-dependent monooxygenase and an O-methyltransferase-like protein in this process, but further biochemical and structural studies are needed to elucidate their precise roles. nih.govnih.gov

Regulation of the biosynthetic gene cluster: The alp cluster in Streptomyces ambofaciens contains the genes responsible for kinamycin biosynthesis. nih.gov Understanding the regulatory networks that control the expression of these genes could lead to strategies for improving the production yields of this compound and its analogs.

Characterization of shunt products: The accumulation of shunt products like stealthin C in certain mutant strains suggests points of inefficiency or alternative pathways in the biosynthesis. nih.govresearchgate.net A deeper understanding of these shunt pathways could provide insights into the main biosynthetic route and offer opportunities for pathway engineering.

Development of Novel Synthetic Routes for Structural Diversification

The total synthesis of kinamycins and their precursors is a challenging endeavor due to the densely functionalized and stereochemically complex benzo[b]fluorene core. mjcce.org.mkscispace.comresearchgate.net While several total syntheses have been reported, the development of more efficient and versatile synthetic routes is crucial for accessing a wider range of structural analogs for structure-activity relationship (SAR) studies.

Future directions in the synthesis of this compound analogs may include:

Novel strategies for constructing the benzo[b]fluorene skeleton: Researchers are exploring new synthetic methodologies, such as metal-catalyzed rearrangements and photochemical conversions of alkynylated chalcones, to streamline the synthesis of the core structure. mjcce.org.mkscispace.comnih.govacs.org

Late-stage functionalization: Developing methods for the selective modification of the this compound scaffold at a late stage in the synthesis would allow for the rapid generation of a diverse library of analogs with varied substitution patterns.

Combinatorial biosynthesis and metabolic engineering: By manipulating the biosynthetic pathway in producer organisms, it may be possible to generate novel this compound derivatives that are not accessible through traditional synthetic chemistry. creative-diagnostics.com

Deepening Understanding of Intracellular Target Interactions

The potent cytotoxic and antitumor activities of the kinamycin family are well-documented, with DNA being a primary cellular target. nih.gov However, a comprehensive understanding of how this compound and its analogs interact with cellular components at a molecular level is still emerging.

Future research in this area should aim to:

Identify all cellular binding partners: While DNA is a known interactor, it is plausible that this compound interacts with other cellular macromolecules, such as proteins, to exert its biological effects. Proteomic and metabolomic approaches could be employed to identify these additional binding partners.

Elucidate the precise mechanism of DNA damage: The diazo group is believed to be crucial for the DNA-damaging activity of kinamycins. nih.gov Further studies are needed to detail the chemical mechanism of this interaction and the types of DNA lesions that are formed.

Investigate downstream cellular responses: Beyond the initial binding event, it is important to understand the downstream signaling pathways that are activated in response to this compound treatment, which ultimately lead to apoptosis and cell cycle arrest. researchgate.net Transcriptomic and systems biology approaches could provide a global view of these cellular responses. nih.gov

Exploration of this compound Scaffold for Design of Mechanistic Probes

The unique reactivity of the this compound scaffold makes it an attractive template for the design of chemical probes to investigate its own mechanism of action and to study other biological processes. frontiersin.orgnih.gov These probes can be valuable tools for identifying cellular targets and for visualizing the subcellular localization of the compound.

Future efforts in this domain could involve:

Synthesis of fluorescently labeled this compound analogs: Attaching a fluorescent tag to the this compound scaffold would enable the visualization of its uptake, distribution, and localization within living cells using advanced microscopy techniques. nih.govmdpi.comgoogle.com

Development of biotinylated or photo-affinity probes: These probes can be used in pull-down experiments to isolate and identify the cellular binding partners of this compound. nih.govnih.gov

Design of activity-based probes: By incorporating a reactive group that can covalently bind to its cellular target(s), activity-based probes can be used to profile the enzymatic activities that are modulated by this compound. researchgate.netnih.govresearchgate.netnih.gov

By pursuing these advanced research questions, the scientific community can continue to unlock the full potential of this compound as both a therapeutic lead and a powerful chemical biology tool.

Q & A

Basic Research Questions

Q. What are the key structural and biosynthetic characteristics of pre-kinamycin, and how are they experimentally validated?

- Methodological Answer: Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) to confirm molecular composition and stereochemistry. Biosynthetic pathways are studied via gene cluster analysis (e.g., using CRISPR-Cas9 editing in Streptomyces strains) and isotopic labeling to trace precursor incorporation . For reproducibility, ensure raw spectral data and strain lineage are documented per NIH guidelines .

Q. What experimental approaches are recommended for initial bioactivity screening of this compound?

- Methodological Answer: Begin with in vitro cytotoxicity assays (e.g., MTT assays on cancer cell lines) and antimicrobial susceptibility testing (AST) using standardized protocols (CLSI guidelines). Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (solvent-only treatments). Preclinical animal models (e.g., murine xenografts) require ethical approval and adherence to ARRIVE reporting standards .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s mechanism of action across studies?

- Methodological Answer: Address discrepancies by:

- Variable Isolation: Systematically test variables (e.g., oxygen levels, bacterial strain variants) that may influence redox-dependent DNA cleavage, a proposed mechanism.

- Multi-omics Integration: Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify off-target effects or metabolic adaptations in treated cells.

- Replication Studies: Collaborate with independent labs to validate findings under identical conditions .

Q. What strategies optimize this compound yield in microbial fermentation, and how are statistical models applied?

- Methodological Answer: Use design of experiments (DOE) frameworks like response surface methodology (RSM) to optimize media components (carbon/nitrogen sources) and fermentation parameters (pH, temperature). Validate models with ANOVA and post-hoc tests. Report yield improvements as fold-changes relative to baseline, with error margins .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting data on this compound’s pharmacokinetic properties?

- Methodological Answer: Conduct meta-analyses of existing pharmacokinetic studies, focusing on variables like bioavailability and half-life. Use tools like PRISMA for systematic reviews and random-effects models to account for heterogeneity. Highlight methodological differences (e.g., LC-MS vs. ELISA quantification) as potential confounders .

Ethical & Reproducibility Considerations

Q. What ethical frameworks govern this compound research involving animal models?

- Methodological Answer: Secure approval from institutional animal care committees (IACUC) and follow the "3Rs" (Replacement, Reduction, Refinement). Document strain-specific responses and euthanasia protocols. Share de-identified data via repositories like Zenodo to enhance transparency .

Q. How can researchers ensure reproducibility in this compound studies?

- Methodological Answer: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Protocol Standardization: Publish step-by-step workflows (e.g., Benchling protocols) with troubleshooting notes.

- Open Data: Deposit raw spectra, sequencing reads, and strain metadata in public repositories (e.g., NCBI BioProject).

- Pre-registration: Submit experimental designs to platforms like Open Science Framework before data collection .

Integration with Broader Research

Q. How can this compound findings be contextualized within antibiotic resistance research?

- Methodological Answer: Compare this compound’s efficacy against multidrug-resistant pathogens (e.g., MRSA) using time-kill assays and resistance induction studies. Cross-reference genomic databases (e.g., CARD) to identify resistance gene upregulation. Collaborate with computational biologists to predict resistance mutations via molecular docking simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products